molecular formula C14H10F3NO B1421536 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine CAS No. 1187165-08-7

2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine

Cat. No.: B1421536
CAS No.: 1187165-08-7
M. Wt: 265.23 g/mol
InChI Key: QEHAPJJOHIYHBN-UHFFFAOYSA-N
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Description

“2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO. It has a molecular weight of 265.23 . The IUPAC name for this compound is (2-methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.23 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Novel Synthesis Methods and Biological Evaluation

Research has developed novel synthesis methods for compounds incorporating structures related to 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine, demonstrating the versatility of these compounds in creating diverse poly-functionalized tri-heterocyclic derivatives. These derivatives have shown promising antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, highlighting their potential in medical and pharmaceutical applications (Bhoi et al., 2016).

Luminescent Properties and Photophysical Studies

Studies on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes related to this compound have uncovered unique luminescent properties. These complexes exhibit blue-green emissions, which are rare and valuable for applications in luminescent materials and optical devices (Li et al., 2012).

Catalytic Applications

Research into palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) demonstrates the catalytic potential of compounds structurally related to this compound. These studies reveal insights into the mechanisms underlying their catalytic activity in Mizoroki-Heck reactions, offering pathways for developing more efficient catalysts in organic synthesis (Wang et al., 2018).

Advanced Materials Development

In the field of materials science, novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrate the potential of this compound-related structures in creating materials with outstanding thermal stability, mechanical properties, and low dielectric constants. These materials are promising for applications in electronics and aerospace industries due to their excellent performance characteristics (Wang et al., 2006).

Biomedical Applications

The synthesis and study of metal-organic frameworks (MOFs) incorporating pyridine and related structures offer innovative solutions for the selective adsorption and separation of organic cationic dyes. This research not only advances the understanding of MOF materials but also proposes practical applications in environmental remediation and water treatment (Yang et al., 2019).

Future Directions

Trifluoromethylpyridine and its intermediates, including “2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of these compounds are expected to continue to be an important research topic in the future.

Properties

IUPAC Name

(2-methylpyridin-4-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHAPJJOHIYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193969
Record name (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-08-7
Record name (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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